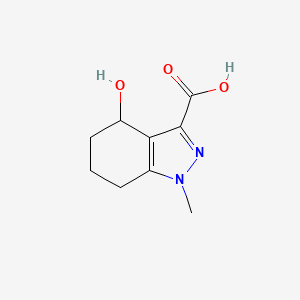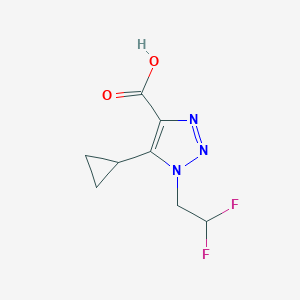
3-(2-Methylpentyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpentyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
Méthodes De Préparation
The synthesis of 3-(2-Methylpentyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing yield and simplifying processes to ensure cost-effectiveness .
Analyse Des Réactions Chimiques
3-(2-Methylpentyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation , and Cp*Ir complexes for N-heterocyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrogenation of pyridine derivatives can lead to the formation of various substituted piperidines .
Applications De Recherche Scientifique
3-(2-Methylpentyl)piperidin-3-ol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . These compounds are also used in the development of drugs for treating hypertension, Alzheimer’s disease, and other medical conditions . In the industry, piperidine derivatives are utilized in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-(2-Methylpentyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, some piperidine derivatives inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism . This inhibition can lead to therapeutic effects in diseases associated with cortisol abnormalities .
Comparaison Avec Des Composés Similaires
3-(2-Methylpentyl)piperidin-3-ol can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine moiety but differ in their specific substituents and biological activities. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on cancer cells . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which may offer distinct advantages in certain therapeutic applications .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
3-(2-methylpentyl)piperidin-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-10(2)8-11(13)6-4-7-12-9-11/h10,12-13H,3-9H2,1-2H3 |
Clé InChI |
ZPRBHLQHVWFESY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1(CCCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)







![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)


